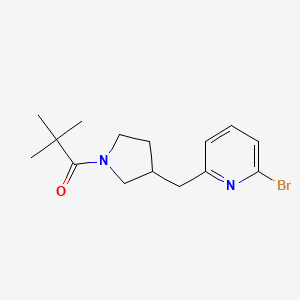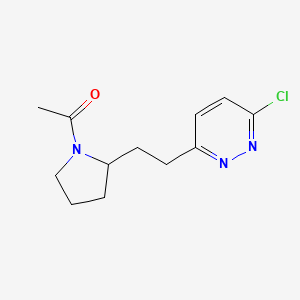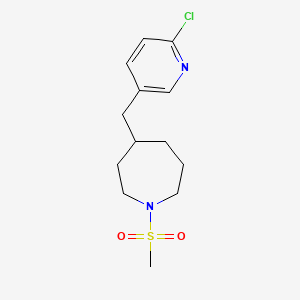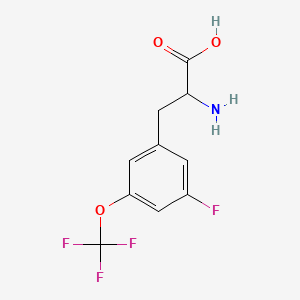
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid
Übersicht
Beschreibung
“2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with a molecular weight of 287.64 . It is also known as 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.64 and is a powder at room temperature . The compound’s IUPAC name is 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .Wissenschaftliche Forschungsanwendungen
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
-
2-Fluoro-5-(trifluoromethyl)phenylboronic acid :
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed .
- Results or Outcomes : The intended result is the successful synthesis of the desired compound, which could potentially be used as an antitumor agent .
-
3-Fluoro-5-(trifluoromethyl)benzoic acid :
- Application : This compound is used as a cap for a fusion inhibitor of influenza A virus, based on oligothiophene .
- Methods of Application : The compound is used to cap the fusion inhibitor, which then inhibits the membrane fusion between the virus and the endosome of the host cells .
- Results or Outcomes : The product exhibits an inhibition of 0.22 µM on the membrane fusion .
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMLWQQVMAAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



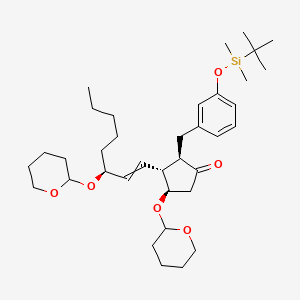
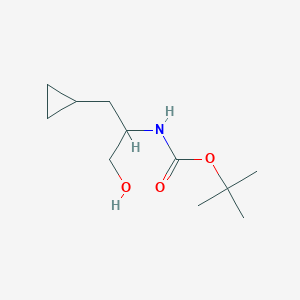
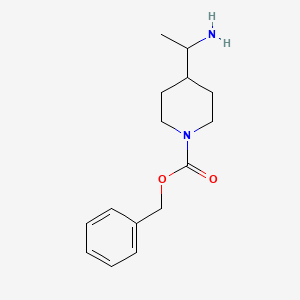
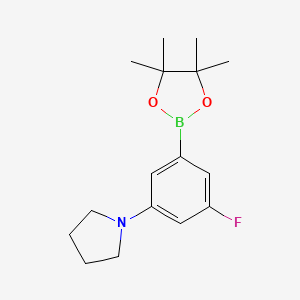
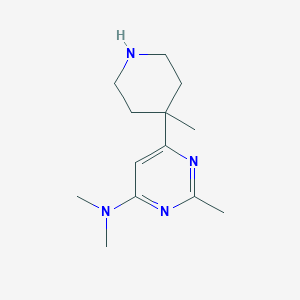
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
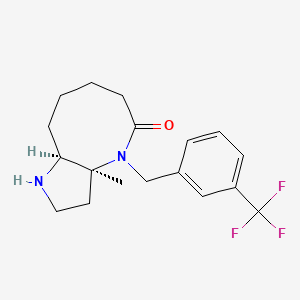
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
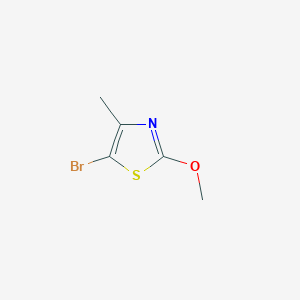
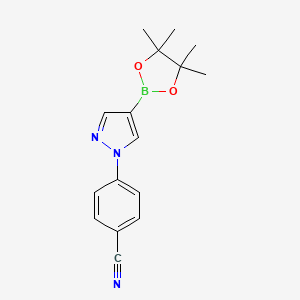
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
